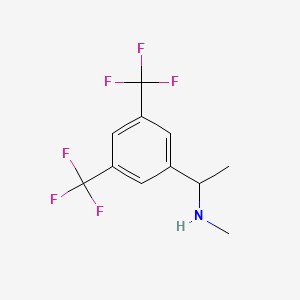

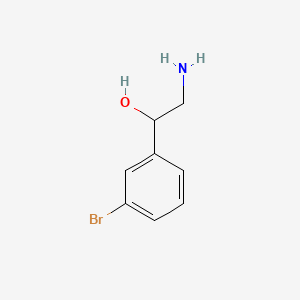

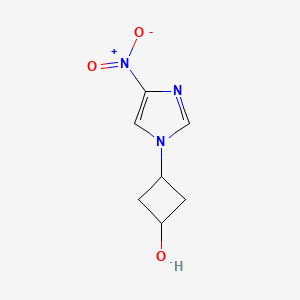

![molecular formula C8H5NO2S B1322150 噻吩并[2,3-c]吡啶-3-甲酸 CAS No. 1337880-68-8](/img/structure/B1322150.png)

噻吩并[2,3-c]吡啶-3-甲酸

描述

Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-c]pyridine scaffold is a key structural motif in various pharmacologically active molecules, particularly those with anti-proliferative properties against cancer cell lines.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been explored extensively. For instance, novel thieno[2,3-b]pyridines with anti-proliferative activity were synthesized by appending a propyl-aryl group at C-5 on 2-amino-3-carboxamido-thieno[2,3-b]pyridine, resulting in compounds with potent biological activity . Another study described a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis to various substituted thieno[2,3-d]pyrimidine derivatives . Additionally, N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters with antianaphylactic activity were synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques. For example, the thieno[2,3-b]pyridine ring system in one compound was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is often crucial for the biological activity of these molecules as it can influence their ability to interact with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, the interaction of certain thieno[2,3-b]pyridine derivatives with alpha-mercapto acids led to the synthesis of novel thiazine derivatives with inhibitory activity against cancer cell lines . Moreover, thieno[2,3-b]pyridines were used as intermediates for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other heterocyclic systems [3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are closely related to their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, which can be crucial for their biological activity . The introduction of various substituents on the thieno[2,3-b]pyridine core can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity, enabling the fine-tuning of these molecules for specific applications.

科学研究应用

晶体结构分析

噻吩并[2,3-b]吡啶衍生物展示出有趣的晶体学性质。在一项研究中,一种特定的噻吩并[2,3-b]吡啶化合物表现出近乎平面的结构,具有显着的分子内氢键和由 π-π 相互作用促进的三维结构 (Pinheiro 等人,2012)。

癌症研究中的抗增殖活性

噻吩并[2,3-b]吡啶由于其抗增殖活性而在癌症研究中显示出潜力。一项研究合成了新型噻吩并[2,3-b]吡啶,它们靶向磷脂酰肌醇磷脂酶 C (PI-PLC) 酶活性位点中的亲脂区域,对癌细胞系表现出有效的活性 (Haverkate 等人,2021)。

杂环合成

对噻吩并[2,3-b]吡啶的研究已扩展到杂环化学领域。N-(噻吩并[2,3-b]吡啶-3-基)氰基乙酰胺的合成和环化导致了各种杂环产物,显示了噻吩并[2,3-b]吡啶在化学合成中的多功能性 (Chigorina 等人,2019)。

神经营养活性

研究已经调查了噻吩并[2,3-b]吡啶衍生物的神经营养特性。由吡啶-3-羧酸衍生物合成的化合物显示出抗惊厥活性,表明在神经系统疾病中具有潜在应用 (Paronikyan 等人,2019)。

稠合吡啶-羧酸库

创建了一个稠合吡啶-羧酸库,包括噻吩并[2,3-b]吡啶,展示了该化合物进行各种组合转化的能力。这突出了噻吩并[2,3-b]吡啶在创建多样分子结构中的合成效用 (Volochnyuk 等人,2010)。

溶解性和晶体堆积

对具有抗增殖活性但由于广泛的平面性而溶解性差的 3-氨基-2-芳基甲酰胺基-噻吩并[2,3-b]吡啶的研究,导致了具有庞大、可裂解基团的新型化合物的合成。这提高了对癌细胞的溶解性和抗增殖活性 (Haverkate 等人,2022)。

作用机制

Target of Action

Thieno[2,3-c]pyridine-3-carboxylic acid primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This protein plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The compound interacts with its target through a hydrogen bond . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . These interactions result in changes to the target protein’s function, affecting the cellular processes it is involved in .

Biochemical Pathways

Given its target, it is likely to influence pathways involvingprotein tyrosine phosphatases , which play a key role in cellular signal transduction pathways .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability .

Result of Action

Given its target, it is likely to influence cellular processes such as cell growth, differentiation, and the mitotic cycle .

未来方向

属性

IUPAC Name |

thieno[2,3-c]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGLBRSUDBAIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with PTP1B, and what are the potential downstream effects of this interaction?

A1: The research paper [] investigates the crystal structure of PTP1B complexed with 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid. This specific derivative acts as an inhibitor of PTP1B by binding to its active site. The detailed structural information obtained from the crystal structure helps elucidate the specific interactions between the inhibitor and the amino acid residues within the PTP1B active site.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

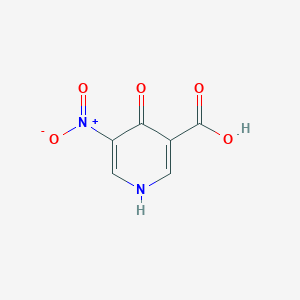

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)

![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)